molecular formula C16H19N3O2S2 B5853601 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

Cat. No. B5853601
M. Wt: 349.5 g/mol
InChI Key: MZRGIRKNIIOMQJ-UHFFFAOYSA-N
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Description

4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide (abbreviated as DTCB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTCB is a sulfonamide-based compound that is synthesized using specific methods.

Mechanism of Action

The mechanism of action of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In biochemistry, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide inhibits the growth and proliferation of cancer cells, leading to cell death. In biochemistry, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been used as a building block for the synthesis of functional materials.

Advantages and Limitations for Lab Experiments

4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the mechanism of action of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide. One area of interest is the development of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide-based materials for various applications, such as gas storage and separation. Another area of interest is the development of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide derivatives with improved anticancer activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is synthesized using specific methods and has been shown to have potential as an anticancer agent, as well as a tool for studying the mechanism of action of various enzymes and proteins. While 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has several advantages for lab experiments, its synthesis and purification can be challenging, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is synthesized using specific methods that involve the reaction of 3,4-dimethylaniline with carbon disulfide, followed by the reaction with formaldehyde and sodium sulfite. The resulting product is then reacted with 4-aminobenzenesulfonamide to obtain 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide. The synthesis of 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. In biochemistry, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-3-6-14(9-12(11)2)19-16(22)18-10-13-4-7-15(8-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRGIRKNIIOMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(3,4-Dimethylphenyl)carbamothioyl]amino}methyl)benzenesulfonamide

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